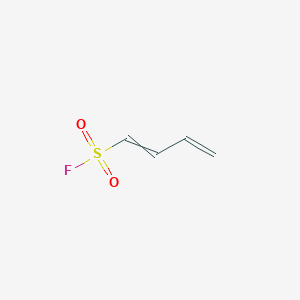

buta-1,3-diene-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5FO2S |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

buta-1,3-diene-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2 |

InChI Key |

AIIIUATWZPUYHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CS(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Buta-1,3-diene-1-sulfonyl Fluoride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of buta-1,3-diene-1-sulfonyl fluoride and its derivatives. This class of compounds, featuring a conjugated diene system attached to a reactive sulfonyl fluoride moiety, has garnered interest in medicinal chemistry due to its potential as a covalent inhibitor for various biological targets.

Core Chemical Properties

This compound is a conjugated system where the electron-withdrawing sulfonyl fluoride group influences the electronic properties of the diene. While experimental data for the unsubstituted parent compound is limited in publicly available literature, the properties can be inferred from synthesized derivatives. The PubChem database lists a record for (1Z)-buta-1,3-diene-1-sulfonyl fluoride with the molecular formula C4H5FO2S, but provides only predicted data.

Table 1: Predicted Physicochemical Properties for (1Z)-buta-1,3-diene-1-sulfonyl fluoride

| Property | Value | Source |

| Molecular Formula | C4H5FO2S | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 135.9994 | PubChem |

| Monoisotopic Mass | 135.9994 | PubChem |

| Topological Polar Surface Area | 42.5 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 213 | PubChem |

Synthesis of 1,3-Dienylsulfonyl Fluorides: An Experimental Protocol

A general and efficient method for the synthesis of 1,3-dienylsulfonyl fluorides has been developed, proceeding through the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides. This protocol offers high chemo- and stereoselectivity.

General Procedure for the Synthesis of 1,3-Dienylsulfonyl Fluorides

To a solution of the corresponding α-halo-1,3-dienylsulfonyl fluoride (0.2 mmol) in acetic acid (2.0 mL) is added zinc powder (2.0 mmol). The resulting mixture is then stirred at room temperature for 2 hours. Upon completion of the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 1,3-dienylsulfonyl fluoride.

Caption: Synthetic workflow for 1,3-dienylsulfonyl fluorides.

Spectroscopic Data for a Representative Derivative: (E)-4-phenylthis compound

The following data corresponds to a synthesized derivative and provides a reference for the characterization of this class of compounds.

Table 2: Spectroscopic Data for (E)-4-phenylthis compound

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 – 7.45 (m, 2H), 7.44 – 7.37 (m, 3H), 7.34 (dd, J = 15.2, 11.2 Hz, 1H), 7.02 (d, J = 15.2 Hz, 1H), 6.95 (dd, J = 17.6, 11.2 Hz, 1H), 6.42 (dd, J = 17.6, 1.2 Hz, 1H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 143.9, 137.5, 135.2, 130.8, 129.1, 127.8, 126.9, 122.3. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ 45.6. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₉FO₂S [M+H]⁺: 213.0380, Found: 213.0383. |

Reactivity and Chemical Properties

The sulfonyl fluoride group is a highly versatile functional group. It is relatively stable to hydrolysis under physiological conditions but can be activated to react with nucleophiles. This "tunable" reactivity makes sulfonyl fluorides attractive as covalent warheads in drug design. The conjugated diene system can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can also be subject to nucleophilic attack.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential of dienylsulfonyl fluorides as inhibitors of enzymes implicated in human diseases.

Telomerase Inhibition

A notable derivative, (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)this compound, has been identified as a potent inhibitor of telomerase.[1][2][3] Telomerase is an enzyme that is overactive in the vast majority of cancer cells and plays a crucial role in their immortalization.[1] Inhibition of telomerase is therefore a promising strategy for cancer therapy.[1]

Table 3: In Vitro Anticancer and Telomerase Inhibitory Activity

| Compound | Cell Line | IC₅₀ (µM) |

| (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)this compound | A375 (Melanoma) | 1.58[1][2][3] |

| MDA-MB-231 (Breast Cancer) | 3.22[1][2][3] | |

| Telomerase Inhibition | 0.71–0.97[1][2][3] |

The proposed mechanism of action involves the sulfonyl fluoride moiety acting as a covalent warhead, targeting key residues within the active site of the human telomerase reverse transcriptase (hTERT) subunit.[1]

Caption: Proposed mechanism of telomerase inhibition.

Butyrylcholinesterase (BuChE) Inhibition

Derivatives of 1,3-dienylsulfonyl fluoride have also been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[4][5] Certain δ-aryl-α-halo-1,3-dienylsulfonyl fluorides have shown potent and selective inhibition of BuChE.[5] The sulfonyl fluoride group is thought to form a covalent bond with the serine residue in the active site of the enzyme.[4]

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their synthesis is achievable through robust chemical methods, and their unique chemical properties, particularly the tunable reactivity of the sulfonyl fluoride group, make them ideal candidates for the design of covalent inhibitors. The demonstrated activity against telomerase and butyrylcholinesterase highlights their potential in oncology and neurodegenerative disease research. Further exploration of the structure-activity relationships and in vivo efficacy of this compound class is warranted.

References

- 1. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

Technical Whitepaper: Buta-1,3-diene-1-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of buta-1,3-diene-1-sulfonyl fluoride, a molecule of interest in the field of chemical biology and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information on its chemical identity, and provides representative experimental protocols and conceptual frameworks based on the well-established chemistry of related sulfonyl fluorides. The focus is on the synthesis, reactivity, and potential applications of this class of compounds as covalent modifiers of biological targets, a strategy of growing importance in modern drug development.

Chemical Identity and Properties

This compound is a conjugated dienyl sulfonyl fluoride. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1937242-86-8 [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1937242-86-8 | BLD Pharm[1] |

| Molecular Formula | C₄H₅FO₂S | PubChem |

| Molecular Weight | 136.15 g/mol | Sigma-Aldrich[2] |

| Canonical SMILES | C=CC=CS(=O)(=O)F | PubChem |

| InChI Key | AIIIUATWZPUYHX-ARJAWSKDSA-N | PubChem |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not described in the available literature, its synthesis can be conceptualized based on established methods for the preparation of vinyl and alkenyl sulfonyl fluorides.

Conceptual Synthetic Pathway

The synthesis of vinyl sulfonyl fluorides often involves the introduction of the sulfonyl fluoride moiety and subsequent formation of the alkene. One plausible approach could involve the use of a suitable C4 building block and a fluorosulfonylating agent. Recent advancements in the synthesis of alkenyl sulfonyl fluorides include copper-catalyzed additions to alkenes and electrochemical methods for radical fluorosulfonylation of vinyl triflates.[3][4]

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of a β-Substituted Vinyl Sulfonyl Fluoride

The following is a representative protocol for the synthesis of a related class of compounds, β-sulfanyl vinyl sulfonyl fluorides, which can be adapted for synthetic exploration.[5][6]

Materials:

-

2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) (1.0 mmol, 1.0 equiv.)

-

Thiol (e.g., thiophenol) (1.2 mmol, 1.2 equiv.)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)

-

Acetonitrile (solvent)

Procedure:

-

To a solution of the thiol in acetonitrile, add 2-bromoprop-2-ene-1-sulfonyl fluoride.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-sulfanyl vinyl sulfonyl fluoride.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Proton environment | Signals corresponding to the vinyl protons of the butadiene backbone. |

| ¹³C NMR | Carbon skeleton | Signals for the four sp² hybridized carbons. |

| ¹⁹F NMR | Fluorine presence and environment | A characteristic signal for the sulfonyl fluoride group.[7][8][9][10] |

| FT-IR | Functional groups | Characteristic stretches for S=O (sulfonyl) and C=C (alkene). |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

Reactivity and Mechanism of Action: The Role of SuFEx Chemistry

This compound belongs to a class of compounds utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions.[2][11][12][13][14][15] Sulfonyl fluorides are notable for their unique balance of stability and reactivity.[16] While generally stable, the sulfur atom is electrophilic and can react with nucleophiles under specific conditions.

Covalent Modification of Proteins

In the context of drug discovery, sulfonyl fluorides are employed as "warheads" for the covalent modification of proteins.[16][17] This involves the formation of a stable covalent bond between the sulfonyl group and a nucleophilic amino acid residue on the target protein, such as lysine, tyrosine, serine, or histidine.[17][18]

Caption: Mechanism of covalent protein inhibition by a sulfonyl fluoride warhead.

The conjugated diene system in this compound may also participate in Michael-type addition reactions, offering additional avenues for covalent modification or further chemical derivatization.

Application in Drug Discovery

The ability of sulfonyl fluorides to form stable covalent bonds with their protein targets makes them attractive for the development of potent and selective inhibitors. Covalent inhibitors can offer several advantages, including prolonged duration of action and high potency.

Experimental Protocol: Assessing Covalent Inhibition

A common method to determine the kinetic parameters of a covalent inhibitor is through an incubation time-dependent IC₅₀ assay.[19][20][21][22][23]

Objective: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I) of a covalent inhibitor.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound (inhibitor)

-

Assay buffer

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, pre-incubate the enzyme with the different concentrations of the inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction progress over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

For each pre-incubation time, calculate the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition.

-

Plot the IC₅₀ values as a function of the pre-incubation time.

-

The data can then be fitted to a kinetic model to determine k_inact and K_I.

Table 3: Representative Data from a Covalent Inhibition Assay

| Pre-incubation Time (min) | IC₅₀ (µM) |

| 0 | 50.0 |

| 5 | 25.0 |

| 15 | 10.0 |

| 30 | 5.0 |

| 60 | 2.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the reactivity of sulfonyl fluorides and the properties of related butadienes, appropriate safety precautions should be taken.

-

Handling: Should be handled in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[24]

-

Toxicity: The toxicological properties have not been fully investigated. Compounds of this class may be harmful if swallowed, cause skin irritation, and serious eye irritation.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a potentially valuable chemical tool for the development of covalent inhibitors in drug discovery. Its structure combines the features of a conjugated diene with the SuFEx-active sulfonyl fluoride moiety. While specific experimental data for this compound remains to be published, the well-documented chemistry of related sulfonyl fluorides provides a strong foundation for its synthesis, characterization, and application in the covalent modification of biological targets. Further research into this and similar molecules is warranted to explore their full potential in medicinal chemistry and chemical biology.

References

- 1. 1937242-86-8|this compound|BLD Pharm [bldpharm.com]

- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 19F Solid-state NMR characterization of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. research.monash.edu [research.monash.edu]

- 13. The growing applications of SuFEx click chemistry - CSHL Scientific Digital Repository [repository.cshl.edu]

- 14. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 17. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 24. magnaflux.com [magnaflux.com]

An In-depth Technical Guide on the Molecular Structure of buta-1,3-diene-1-sulfonyl fluoride

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the molecular structure of buta-1,3-diene-1-sulfonyl fluoride. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of detailed experimental or computational data specifically for this molecule. While general information about the related compounds, buta-1,3-diene and various sulfonyl fluorides, is abundant, specific structural parameters such as bond lengths, bond angles, and dihedral angles for this compound are not documented.

This guide will, therefore, outline the expected structural features based on the known properties of its constituent functional groups and provide a framework for the type of data required for a complete analysis.

Predicted Molecular Structure and Isomerism

This compound consists of a conjugated diene system attached to a sulfonyl fluoride group. The presence of the C=C double bonds and the C-C single bond in the butadiene backbone, as well as the stereochemistry at the C1=C2 double bond, allows for several potential isomers.

-

Geometric Isomerism: The substitution at the C1 position of the butadiene chain results in the possibility of (E) and (Z) isomers. The PubChem database lists the (1Z) isomer, indicating that this form has been synthesized or is commercially available.

-

Conformational Isomerism: Rotation around the C2-C3 single bond in the butadiene backbone leads to different conformers. The two primary planar conformations are s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°). Generally, the s-trans conformer is more stable due to reduced steric hindrance. The presence of the bulky sulfonyl fluoride group at the C1 position is expected to further favor the s-trans conformation. Non-planar gauche conformers are also possible.

Required Experimental and Computational Data

A complete understanding of the molecular structure of this compound would necessitate the following quantitative data, which is currently unavailable in the public domain:

Geometric Parameters

Detailed bond lengths, bond angles, and dihedral angles for all stable conformers of both (E) and (Z) isomers are required. This data is typically obtained through:

-

Gas-phase Electron Diffraction (GED): This experimental technique provides information about the molecular geometry in the gas phase, free from intermolecular interactions.

-

Microwave Spectroscopy: This high-resolution technique can determine the rotational constants of a molecule, from which precise molecular geometries can be derived for different conformers.

-

X-ray Crystallography: If the compound can be crystallized, this method provides highly accurate atomic coordinates in the solid state.

-

Computational Chemistry: High-level ab initio or Density Functional Theory (DFT) calculations can provide optimized geometries, relative energies of different isomers and conformers, and predicted spectroscopic properties.

Table 1: Hypothetical Data Structure for Geometric Parameters of (1Z)-buta-1,3-diene-1-sulfonyl fluoride (s-trans conformer)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C1=C2 | Data Needed |

| C2-C3 | Data Needed | |

| C3=C4 | Data Needed | |

| C1-S | Data Needed | |

| S=O1 | Data Needed | |

| S=O2 | Data Needed | |

| S-F | Data Needed | |

| Bond Angles | ∠C1=C2-C3 | Data Needed |

| ∠C2-C3=C4 | Data Needed | |

| ∠C2-C1-S | Data Needed | |

| ∠C1-S=O1 | Data Needed | |

| ∠O1-S-O2 | Data Needed | |

| ∠C1-S-F | Data Needed | |

| Dihedral Angles | ∠C1=C2-C3=C4 | Data Needed |

| ∠C2-C1-S-O1 | Data Needed |

Spectroscopic Data

Spectroscopic data is crucial for confirming the structure and understanding the electronic environment of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR chemical shifts and coupling constants would provide valuable information about the connectivity and electronic structure of the different isomers.

-

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies would help in identifying the functional groups and could be used in conjunction with computational methods to confirm the presence of different conformers.

-

Rotational Spectroscopy: As mentioned earlier, this can provide precise structural information.

Experimental Protocols

To obtain the necessary data, the following experimental protocols would be required:

-

Synthesis: A documented and reproducible synthesis of both (E) and (Z) isomers of this compound would be the first step.

-

Gas-phase Electron Diffraction Protocol: A sample of the purified compound would be vaporized and a beam of high-energy electrons would be diffracted by the gas-phase molecules. The resulting diffraction pattern would be analyzed to determine the molecular geometry.

-

Microwave Spectroscopy Protocol: The gaseous sample would be introduced into a microwave spectrometer, and the absorption of microwave radiation at specific frequencies would be measured to determine the rotational constants.

-

Computational Protocol: A series of calculations using methods like DFT (e.g., B3LYP functional) with appropriate basis sets (e.g., 6-311+G(d,p)) would be performed to optimize the geometries of all possible isomers and conformers, calculate their relative energies, and predict their vibrational frequencies and NMR chemical shifts.

Visualization of Conformational Isomerism

Without concrete data on the energy barriers, a precise diagram of the isomerization pathways cannot be generated. However, a conceptual logical relationship between the potential conformers can be visualized.

Caption: Conceptual relationship between isomers and conformers.

Conclusion

While a definitive, data-rich guide on the molecular structure of this compound cannot be provided at this time due to the absence of published research, this document has outlined the key structural features and the necessary experimental and computational work required for a thorough characterization. We encourage researchers in the field to pursue studies that will generate this valuable data, which will be crucial for its potential applications in drug development and materials science.

Spectroscopic Profile of Buta-1,3-diene-1-sulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for buta-1,3-diene-1-sulfonyl fluoride (C₄H₅FO₂S). Due to the limited availability of experimental data in public databases, this document focuses on predicted mass spectrometry data and outlines general experimental protocols for the spectroscopic analysis of similar compounds.

Data Presentation

Predicted Mass Spectrometry Data for (1Z)-buta-1,3-diene-1-sulfonyl fluoride

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of (1Z)-buta-1,3-diene-1-sulfonyl fluoride, providing insights into the molecule's shape and size in the gas phase. These values are calculated and may differ from experimental results.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 137.00672 | 120.8 |

| [M+Na]⁺ | 158.98866 | 130.4 |

| [M-H]⁻ | 134.99216 | 120.6 |

| [M+NH₄]⁺ | 154.03326 | 143.2 |

| [M+K]⁺ | 174.96260 | 128.0 |

| [M+H-H₂O]⁺ | 118.99670 | 116.1 |

| [M+HCOO]⁻ | 180.99764 | 138.4 |

| [M+CH₃COO]⁻ | 195.01329 | 167.7 |

| [M+Na-2H]⁻ | 156.97411 | 125.4 |

| [M]⁺ | 135.99889 | 121.7 |

| [M]⁻ | 135.99999 | 121.7 |

Data Source: PubChem. Predicted using CCSbase.[1]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining NMR, IR, and MS data for sulfonyl fluorides and related organic compounds. These protocols are based on standard laboratory practices and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of sulfonyl fluorides is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR: Record the proton NMR spectrum. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

-

¹³C NMR: Record the carbon-13 NMR spectrum.

-

¹⁹F NMR: For fluorine-containing compounds, record the fluorine-19 NMR spectrum. An external or internal reference standard like CFCl₃ is used.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. A general protocol is:

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. For volatile liquids, a gas-phase spectrum can be obtained.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=C, S=O, C-F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. A general procedure for a solid or liquid sample is:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Ionization: Ionize the sample molecules.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis, HRMS is employed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Chemistry of Buta-1,3-diene-1-sulfonyl Fluoride: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound buta-1,3-diene-1-sulfonyl fluoride is limited. This guide has been compiled by extrapolating data from analogous compounds, including sulfonyl fluorides, conjugated dienes, and related alkenyl sulfonyl fluorides, to provide a comprehensive overview of its expected stability, handling, and reactivity. All recommendations should be validated by laboratory experimentation.

Introduction

This compound is a molecule of significant interest, combining the versatile reactivity of a conjugated diene with the unique electrophilic properties of a sulfonyl fluoride. This combination presents opportunities for its use as a versatile building block in organic synthesis, particularly in the realm of drug discovery and chemical biology where the sulfonyl fluoride moiety has gained prominence as a covalent warhead.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm has highlighted the utility of sulfonyl fluorides due to their remarkable balance of stability and reactivity.[2][3] This guide aims to provide a detailed technical overview of the anticipated stability and handling considerations for this compound, drawing upon the known chemistry of its constituent functional groups.

Predicted Stability Profile

The stability of this compound is governed by the interplay of its two key functional components: the sulfonyl fluoride group and the buta-1,3-diene system.

General Stability of Sulfonyl Fluorides:

Sulfonyl fluorides are generally characterized by their high thermodynamic stability.[2] They are resistant to hydrolysis under physiological conditions, reduction, and thermolysis.[1][2] This inertness is a key feature that makes them attractive for applications in complex biological systems. However, their reactivity can be "unleashed" under specific conditions, allowing for selective reactions.[3]

Stability Considerations for the Buta-1,3-diene Core:

The conjugated diene system introduces specific stability challenges. Buta-1,3-diene itself is known to be highly flammable and prone to polymerization.[4][5] It can also form explosive peroxides upon exposure to air.[4] These inherent properties of the diene core must be carefully managed when handling this compound.

Table 1: Predicted Stability of this compound

| Condition | Predicted Stability | Notes |

| Hydrolysis (neutral pH) | High | The sulfonyl fluoride group is generally stable to hydrolysis at neutral pH.[1] |

| Aqueous (acidic/basic pH) | Moderate to Low | Stability is expected to decrease under strong acidic or basic conditions. The diene may be susceptible to acid-catalyzed polymerization. |

| Thermolysis | High (for S-F bond) | The S-F bond is thermodynamically stable.[2] However, the diene moiety may undergo thermal polymerization or decomposition at elevated temperatures. |

| Oxidation | Moderate to Low | The diene system is susceptible to oxidation, potentially leading to peroxide formation. |

| Reduction | High (for S-F bond) | The sulfonyl fluoride group is resistant to reduction.[2] |

| Light | Moderate | Conjugated dienes can be sensitive to UV light, which may initiate polymerization. |

| Air | Low | Prone to peroxide formation and polymerization upon exposure to oxygen.[4] |

Recommended Handling and Storage Protocols

Given the predicted reactivity, stringent handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

General Handling

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and peroxide formation.[6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber), should be worn.[6][7]

-

Ventilation: Work should be conducted in a well-ventilated fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][8]

-

Static Discharge: Take precautionary measures against static discharges.[6]

Storage

-

Inhibitor: The addition of a polymerization inhibitor (e.g., 4-tert-butylcatechol) is strongly recommended for long-term storage, analogous to the storage of buta-1,3-diene.[4]

-

Temperature: Store in a cool, dry, and dark place. Refrigeration is advisable.

-

Container: Use a tightly sealed container, purged with an inert gas.

-

Peroxide Testing: Periodically test for the presence of peroxides, especially before use in reactions.[4]

Predicted Reactivity and Synthetic Utility

The dual functionality of this compound makes it a potentially valuable reagent in organic synthesis.

Electrophilicity of the Sulfonyl Fluoride:

The sulfonyl fluoride group is a potent electrophile, capable of participating in SuFEx click chemistry.[2] It is expected to react with a range of nucleophiles, including phenols, amines, and alcohols, under appropriate catalytic conditions to form stable sulfonates and sulfonamides.[1][3]

Reactivity of the Conjugated Diene:

The buta-1,3-diene system is anticipated to undergo a variety of reactions characteristic of conjugated dienes:

-

Diels-Alder Reactions: The diene can act as a diene in [4+2] cycloaddition reactions with various dienophiles.

-

Michael Additions: The conjugated system makes the molecule a potential Michael acceptor, particularly with the electron-withdrawing sulfonyl fluoride group enhancing the electrophilicity of the double bond.[3][9]

Table 2: Predicted Reactivity of this compound

| Reaction Type | Reactivity | Potential Products |

| SuFEx with Phenols/Amines | High (with catalyst) | Aryl sulfonates, Sulfonamides |

| Diels-Alder Cycloaddition | High | Cyclohexene derivatives |

| Michael Addition | Moderate to High | 1,4-addition products |

| Polymerization | High (radical or thermal) | Polydienes |

| Halogenation | High | Dihalo- and tetrahalo-butane derivatives |

Experimental Protocols (Generalized)

Due to the absence of specific literature protocols for this compound, the following are generalized procedures based on the handling of related reactive compounds.

General Protocol for a Reaction with this compound

-

Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

-

Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: Add the solvent and other reagents to the reaction flask via syringe or cannula.

-

Addition of this compound: If stored with an inhibitor, consider passing it through a short column of activated alumina to remove the inhibitor immediately before use. Add the diene dropwise to the reaction mixture at the desired temperature.

-

Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution) and extract the product with a suitable organic solvent.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.

Protocol for Removal of Polymerization Inhibitor

-

Prepare a short column packed with activated basic alumina.

-

Under an inert atmosphere, add the this compound (containing inhibitor) to the top of the column.

-

Elute the inhibitor-free compound with a minimal amount of a dry, inert solvent (e.g., hexane or dichloromethane).

-

Use the freshly purified material immediately.

Visualizing Reactivity and Workflows

Diagram 1: Predicted Reactivity Pathways

Caption: Predicted reactivity pathways for this compound.

Diagram 2: General Experimental Workflow for Handling

Caption: General workflow for handling and using this compound.

Conclusion

This compound represents a promising, albeit challenging, synthetic building block. Its stability and reactivity are a composite of the robust sulfonyl fluoride moiety and the reactive conjugated diene system. Careful handling, including the use of an inert atmosphere and polymerization inhibitors, is paramount for its successful application. The potential for this molecule to engage in both SuFEx chemistry and classical diene reactions opens up a wide array of possibilities for the synthesis of novel chemical entities for drug discovery and materials science. Further experimental investigation is necessary to fully elucidate the specific properties and optimal handling conditions for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buta-1,3-diene [essentialchemicalindustry.org]

- 6. produkte.linde-gas.at [produkte.linde-gas.at]

- 7. hip-petrohemija.com [hip-petrohemija.com]

- 8. pcs.com.sg [pcs.com.sg]

- 9. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorosulfonylated Dienes: A Technical Guide to their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fluorosulfonylated dienes represents a significant advancement in synthetic chemistry, driven largely by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This in-depth technical guide explores the historical context of their discovery, details key synthetic methodologies, and presents the underlying reaction mechanisms. The unique reactivity of the sulfonyl fluoride moiety, coupled with the versatile chemistry of dienes, has positioned these compounds as valuable building blocks in drug discovery, materials science, and chemical biology.

I. A Historical Perspective: The Dawn of a New Reactive Handle

The story of fluorosulfonylated dienes is intrinsically linked to the broader history of sulfonyl fluorides and the development of efficient methods for their synthesis. While the sulfonyl fluoride group has been known for much longer, its widespread use as a reactive handle was catalyzed by the introduction of SuFEx chemistry.

A pivotal moment in this field was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry by Nobel laureate K. Barry Sharpless and coworkers in 2014.[1][2][3] This concept revolutionized the use of the highly stable S-F bond, demonstrating its potential for reliable and selective covalent bond formation.[1] The development of SuFEx chemistry created a pressing need for modular building blocks containing the sulfonyl fluoride group, thereby spurring research into the synthesis of fluorosulfonylated compounds, including dienes.

II. Synthetic Methodologies and Experimental Protocols

The synthesis of fluorosulfonylated dienes can be approached through several strategic pathways, primarily involving the introduction of the fluorosulfonyl group onto a pre-existing diene or the formation of the diene structure from a fluorosulfonylated precursor.

A. Radical Fluorosulfonylation of Dienes

Radical-mediated reactions have emerged as a powerful tool for the functionalization of unsaturated systems. The addition of a fluorosulfonyl radical (•SO₂F) across a diene offers a direct route to fluorosulfonylated products.

Experimental Protocol: General Procedure for Radical Hydro-fluorosulfonylation of a Diene

-

Materials: Diene substrate, a fluorosulfonyl radical precursor (e.g., 1-fluorosulfonyl-2-aryl benzoimidazolium triflate - FABI), a photocatalyst (e.g., an iridium or ruthenium complex), a hydrogen atom donor (e.g., 1,4-cyclohexadiene), and a suitable solvent (e.g., acetonitrile).

-

Procedure: To a solution of the diene (1.0 equiv) and the fluorosulfonyl radical precursor (1.2 equiv) in the chosen solvent, the photocatalyst (1-5 mol%) and the hydrogen atom donor (2.0 equiv) are added. The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (typically several hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Logical Workflow for Radical Fluorosulfonylation

Caption: General experimental workflow for the synthesis of fluorosulfonylated compounds from dienes via a photocatalytic radical reaction.

B. Hydrosulfonylation of 1,3-Dienes

The direct hydrosulfonylation of 1,3-dienes with sulfinic acids provides a route to allylic sulfones. While this method does not directly yield sulfonyl fluorides, the resulting sulfones can potentially be converted to the corresponding sulfonyl fluorides. A notable advantage of this approach is that it can proceed without a catalyst.[9][10]

Experimental Protocol: Catalyst-Free Hydrosulfonylation of an Aryl-1,3-Diene [10]

-

Materials: Aryl-1,3-diene (1.0 equiv), sulfinic acid (1.1 equiv), and dichloromethane (DCM) as the solvent.

-

Procedure: The aryl-1,3-diene and sulfinic acid are added to a round-bottom flask, followed by the addition of DCM. The mixture is stirred at room temperature for approximately 8 hours. The reaction is then quenched with a saturated ammonium chloride solution. The organic phase is separated, washed sequentially with water and saturated sodium chloride solution, and then dried. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.

Quantitative Data from Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids [10]

| Diene Substituent (para-) | Sulfinic Acid Substituent (para-) | Yield (%) |

| Methoxy | - | 94 |

| Methyl | - | 54 |

| - | Chloro | 76 |

| - | Bromo | 94 |

| - | Cyano | 62 |

| - | Trifluoromethyl | 81 |

| - | Nitro | 73 |

Table 1: Selected yields from the catalyst-free hydrosulfonylation of para-substituted aryl-1,3-dienes with various para-substituted phenylsulfinic acids.

III. Reaction Mechanisms and Signaling Pathways

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

A. Radical Addition and Propagation

The photocatalytic generation of the fluorosulfonyl radical is a key initiation step. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the radical precursor to generate the •SO₂F radical. This radical then adds to one of the double bonds of the diene.

Proposed Mechanism for Radical Hydro-fluorosulfonylation

Caption: Simplified mechanism of photocatalytic radical hydro-fluorosulfonylation of a diene.

B. Electrophilic Addition in Hydrosulfonylation

In the catalyst-free hydrosulfonylation of electron-rich 1,3-dienes, the reaction is proposed to proceed through an electrophilic addition mechanism. The acidic proton from the sulfinic acid protonates the terminal carbon of the diene, generating a resonance-stabilized allylic carbocation. The sulfinate anion then acts as a nucleophile, attacking the carbocation to form the final allylic sulfone product.[10]

References

- 1. Chemists Uncover Powerful New Click Chemistry Reactivity [scripps.edu]

- 2. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

- 8. sabinai-neji.com [sabinai-neji.com]

- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

Theoretical Insights into the [2π + 4π] Cycloaddition of Buta-1,3-diene Derivatives with Sulfur Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Reaction Overview and Theoretical Framework

The reaction between a 1,3-diene and sulfur dioxide is a classic example of a cheletropic reaction, a subclass of pericyclic reactions. In this [2π + 4π] cycloaddition, the SO₂ molecule acts as the dienophile, reacting with the diene to form a five-membered heterocyclic compound, a sulfolene. This process is thermally reversible and is often used to protect the diene functionality in organic synthesis.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of such reactions.[1] Theoretical studies within the framework of Molecular Electron Density Theory (MEDT) provide profound insights into the electronic rearrangements, transition state geometries, and the factors governing reaction rates and thermodynamics.

Quantitative Theoretical Data

Computational studies have yielded significant quantitative data regarding the energetics and electronic properties of the reactants and transition states involved in the cycloaddition of buta-1,3-diene derivatives with SO₂. The following tables summarize key findings from a comprehensive DFT study.[1]

Table 1: Thermodynamic and Kinetic Parameters

This table presents the calculated activation energies (ΔE) and Gibbs free energies of reaction (ΔG) for the cycloaddition of various buta-1,3-diene derivatives with sulfur dioxide. These values are crucial for assessing the kinetic feasibility and thermodynamic stability of the reactions.

| Diene Derivative | Activation Energy (ΔE) in kcal/mol | Gibbs Free Energy of Reaction (ΔG) in kcal/mol |

| Buta-1,3-diene | 10.44 - 14.95 | -7.35 to -10.45 |

| Substituted Dienes | (Range dependent on substituent) | (Range dependent on substituent) |

| (Data synthesized from ranges provided in the source material[1]) |

Table 2: Conceptual DFT Reactivity Indices

Conceptual DFT provides a range of indices that help in understanding the reactivity of molecules. The chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) are key descriptors.

| Molecule / Derivative | Chemical Potential (μ) in eV | Electrophilicity (ω) in eV | Nucleophilicity (N) in eV |

| Sulfur Dioxide (SO₂) | 5.37 | 0.81 - 1.33 | (Not specified as a strong nucleophile) |

| Buta-1,3-diene (and derivatives) | (Varies with substituent) | (Varies with substituent) | 3.32 - 3.64 |

| (Data extracted from the source material[1]) |

The analysis of these indices indicates that SO₂ generally acts as the electrophile, reacting with the nucleophilic dienes.[1] The direction of electron density flux is determined by the difference in chemical potentials, classifying these as polar reactions.[1]

Experimental Protocols: Computational Methodology

The data presented in this guide is derived from high-level quantum chemical calculations. Understanding the methodology is critical for evaluating the reliability of the results and for designing future computational experiments.

Computational Framework: The primary theoretical approach employed is the Molecular Electron Density Theory (MEDT).[1]

Density Functional Theory (DFT) Method: The calculations were performed using the MPWB1K functional.[1] This is a hybrid meta-GGA functional known for providing good accuracy for kinetic and thermodynamic calculations of organic reactions.

Basis Set: The 6-311G(d,p) basis set was used for all atoms.[1] This is a triple-zeta Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), offering a good balance between accuracy and computational cost for systems of this size.

Software: While not explicitly named in the primary reference, calculations of this nature are typically carried out using software packages such as Gaussian, ORCA, or Spartan.

Analysis Techniques:

-

Electron Localization Function (ELF): Used to analyze the electronic structure and bonding changes along the reaction pathway.

-

Quantum Theory of Atoms in Molecules (QTAIM): Employed to characterize atomic and bond properties and to identify non-covalent interactions.[1]

-

Natural Bond Orbital (NBO) Analysis: Utilized to determine atomic charges and understand charge transfer between the reacting molecules. The NBO analysis for SO₂ revealed asymmetric charges, with the sulfur atom having a charge of +1.597, identifying it as the primary electrophilic site.[1]

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex chemical processes and computational strategies. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the theoretical studies.

Reaction Mechanism

The following diagram illustrates the concerted, pericyclic mechanism of the [2π + 4π] cycloaddition reaction.

Caption: The [2π+4π] cycloaddition pathway from reactants to product via a transition state.

Computational Workflow

This diagram outlines the typical workflow for a DFT-based investigation of a chemical reaction mechanism.

Caption: A standard workflow for the computational investigation of a reaction mechanism using DFT.

Reactivity Principles

This diagram shows the logical relationship between calculated electronic properties and the predicted reactivity of the molecules in a polar cycloaddition.

Caption: Relationship between frontier orbitals, chemical potential, and reaction polarity/rate.

Conclusion and Outlook

Theoretical studies, grounded in DFT and MEDT, provide a powerful lens for examining the [2π + 4π] cycloaddition between buta-1,3-diene derivatives and sulfur dioxide. The computational data reveal that these are polar reactions with significant, though surmountable, activation barriers, leading to thermodynamically stable products.[1] The methodologies outlined herein represent the current standard for accurately modeling such organic reactions. For drug development professionals, understanding these fundamental reactivity principles can inform the design of novel heterocyclic scaffolds and the prediction of potential metabolic pathways involving sulfur-containing compounds. Future studies could expand upon this work by exploring a wider range of substituents on the diene, investigating solvent effects, and examining the catalytic potential of Lewis acids on the reaction barrier.

References

Unlocking New Frontiers in Drug Discovery: Potential Research Areas for Buta-1,3-diene-1-sulfonyl Fluoride

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced specificity and efficacy is a driving force in modern drug discovery. In this context, the strategic design of molecules possessing unique reactivity profiles is of paramount importance. Buta-1,3-diene-1-sulfonyl fluoride, a compound featuring a conjugated diene system integrated with a sulfonyl fluoride moiety, represents a compelling yet underexplored scaffold. This technical guide delineates potential research avenues for this molecule, leveraging its inherent chemical functionalities to forge new paths in covalent inhibitor design and the synthesis of complex molecular architectures.

Core Chemical Attributes and Synthetic Considerations

This compound (CAS No. 1937242-86-8) combines two powerful chemical motifs: a conjugated diene and a sulfonyl fluoride. The diene structure is primed for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the construction of six-membered rings. The sulfonyl fluoride group, on the other hand, is a well-established "warhead" for covalent drug discovery, capable of reacting with a range of nucleophilic amino acid residues in proteins.

Proposed Research Area 1: Diversity-Oriented Synthesis via Diels-Alder Cycloaddition

The conjugated diene system of this compound serves as a versatile handle for the construction of a diverse library of complex molecules through the Diels-Alder reaction. The electron-withdrawing nature of the sulfonyl fluoride group is anticipated to influence the reactivity and regioselectivity of the cycloaddition.

Key Research Objectives:

-

Reaction Scope and Optimization: Investigate the reactivity of this compound with a wide array of dienophiles, including those with electron-donating and electron-withdrawing substituents.

-

Stereoselectivity: Elucidate the endo/exo selectivity of the Diels-Alder reactions and explore the use of chiral catalysts to achieve enantioselective transformations.

-

Library Generation: Synthesize a library of novel cyclohexene derivatives bearing the sulfonyl fluoride moiety for subsequent screening in biological assays.

| Dienophile Category | Example Dienophile | Expected Product Class | Potential Applications |

| Electron-deficient alkenes | Maleic anhydride, Acrylonitrile | Functionalized cyclohexene sulfonyl fluorides | Chemical probes, covalent inhibitors |

| Electron-rich alkenes | Ethyl vinyl ether | Functionalized cyclohexene sulfonyl fluorides | Building blocks for further synthesis |

| Alkynes | Dimethyl acetylenedicarboxylate | Functionalized cyclohexadiene sulfonyl fluorides | Precursors to aromatic sulfonyl fluorides |

| Heterodienophiles | Imines, Carbonyls | Heterocyclic sulfonyl fluorides | Scaffolds for medicinal chemistry |

Experimental Protocol: General Procedure for a Diels-Alder Reaction

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene).

-

Addition of Dienophile: Add the chosen dienophile (1.0-1.2 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific dienophile (ranging from room temperature to reflux). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Diels-Alder Reaction Workflow

Proposed Research Area 2: Development of Novel Covalent Probes and Inhibitors

The sulfonyl fluoride moiety is a privileged electrophile for forming covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, and histidine. This reactivity can be harnessed to develop novel chemical probes for activity-based protein profiling (ABPP) and targeted covalent inhibitors.

Key Research Objectives:

-

Reactivity Profiling: Determine the reactivity of this compound and its Diels-Alder adducts with nucleophilic amino acid mimics (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine).

-

Target Identification: Employ chemoproteomic approaches to identify the protein targets of this compound-based probes in complex biological systems (e.g., cell lysates, living cells).

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs of active compounds to optimize potency, selectivity, and pharmacokinetic properties.

| Nucleophilic Amino Acid | Potential Protein Targets | Significance in Drug Discovery |

| Serine | Serine proteases, Serine hydrolases | Anti-inflammatory, Anti-cancer, Anti-viral agents |

| Tyrosine | Protein tyrosine kinases, Protein tyrosine phosphatases | Oncology, Immunology |

| Lysine | Kinases, E3 ligases | Oncology, Protein degradation (PROTACs) |

| Threonine | Threonine proteases (e.g., proteasome) | Oncology, Neurodegenerative diseases |

| Histidine | Histidine kinases, Metalloproteases | Anti-bacterial, Anti-fungal agents |

Experimental Protocol: General Assay for Covalent Enzyme Inhibition

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the sulfonyl fluoride inhibitor in a suitable buffer (e.g., PBS, Tris-HCl).

-

Incubation: Incubate the enzyme with varying concentrations of the inhibitor at a constant temperature (e.g., 37 °C) for different time points.

-

Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add a fluorogenic or chromogenic substrate for the enzyme. Measure the rate of product formation using a plate reader.

-

Data Analysis: Determine the rate of enzyme inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I) by fitting the data to a model for irreversible inhibition.

-

Confirmation of Covalent Modification: Confirm covalent modification of the enzyme by techniques such as mass spectrometry (to detect the mass shift corresponding to the inhibitor adduct) or by performing a "jump-dilution" experiment to assess the reversibility of inhibition.

An In-depth Technical Guide to Buta-1,3-diene-1-sulfonyl Fluoride and its Analogs for Researchers and Drug Development Professionals

Introduction

Buta-1,3-diene-1-sulfonyl fluoride and its analogs are emerging as a promising class of compounds in chemical biology and drug discovery. Possessing a unique combination of a conjugated diene system and a reactive sulfonyl fluoride moiety, these molecules offer a versatile platform for the design of covalent inhibitors and chemical probes. The sulfonyl fluoride group, popularized through its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, provides a desirable balance of stability and reactivity, allowing for selective covalent modification of biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological applications of this compound and its analogs, with a focus on experimental protocols and quantitative data to aid researchers in this field.

Chemical Properties and Synthesis

The core structure of this compound features a conjugated diene system attached to a sulfonyl fluoride group. This arrangement allows for diverse reactivity, including cycloaddition reactions at the diene and nucleophilic attack at the sulfur atom of the sulfonyl fluoride.

While a direct, optimized synthesis for the parent this compound is not extensively documented in publicly available literature, its synthesis and the preparation of its analogs can be inferred from established methods for creating alkenyl and dienyl sulfonyl fluorides.

General Synthetic Strategies:

Several synthetic routes can be envisioned for the preparation of this compound and its analogs:

-

Heck Coupling: A plausible approach involves the Heck coupling of a suitable vinyl iodide with ethenesulfonyl fluoride (ESF). This method has been successfully employed to generate a variety of vinyl and dienyl sulfonyl fluorides.[1]

-

Synthesis from Enones: Another strategy involves the reaction of enones with α-halomethane sulfonyl fluorides, which can yield α-halo-substituted dienylsulfonyl fluorides. These intermediates can then be further functionalized.

-

Multi-step Synthesis from Alkenes: A more general, multi-step approach could involve the radical addition of a sulfonyl fluoride precursor to a suitable diene, followed by elimination reactions to introduce the desired double bonds.

Illustrative Synthetic Pathway (Hypothetical):

Caption: Hypothetical Heck coupling route to this compound.

Experimental Protocols

Protocol 1: Synthesis of a Dienyl Sulfonyl Fluoride via Heck Coupling (General Procedure)

This protocol is adapted from methodologies used for the synthesis of vinyl sulfonyl fluorides.[1]

Materials:

-

Appropriate vinyl iodide

-

Ethenesulfonyl fluoride (ESF)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dried reaction vessel, add the vinyl iodide, palladium catalyst, and ligand under an inert atmosphere.

-

Add the anhydrous solvent, followed by the base.

-

Add ethenesulfonyl fluoride to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the catalyst and any insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired dienyl sulfonyl fluoride.

Characterization: The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry.

Reactivity and Applications in Drug Discovery

The this compound scaffold is a versatile electrophile. The conjugated diene system can participate in various cycloaddition reactions, while the sulfonyl fluoride moiety is a well-established "warhead" for covalent inhibition of proteins.

Covalent Inhibition of Enzymes:

Sulfonyl fluorides are known to covalently modify nucleophilic amino acid residues within protein active sites, such as serine, threonine, lysine, and tyrosine.[2] This reactivity makes them attractive for the development of targeted covalent inhibitors. The specificity of the interaction can be tuned by modifying the substituents on the buta-1,3-diene backbone, which can interact with the binding pocket of the target protein.

SuFEx Click Chemistry:

The sulfonyl fluoride group is a key component of SuFEx click chemistry, a set of highly efficient and reliable reactions for forming robust chemical linkages.[3] This allows for the modular assembly of complex molecules and bioconjugates. Analogs of this compound can be used as building blocks in SuFEx reactions to introduce the dienyl sulfonyl fluoride motif into larger scaffolds.

Workflow for Covalent Inhibitor Discovery:

Caption: Workflow for the discovery of covalent inhibitors.

Quantitative Data

At present, there is a lack of specific quantitative data, such as IC50 values or kinetic constants, for this compound and its direct analogs in the public domain. The table below is provided as a template for researchers to populate as data becomes available. The data for related sulfonyl fluoride-containing inhibitors are often in the micromolar to nanomolar range, depending on the target and the specificity of the inhibitor. For example, a benzenoid probe, 2-(fluorosulfonyl)phenyl fluorosulfate, was identified as a covalent inhibitor of human neutrophil elastase with an IC50 of 0.24 μM.[4]

Table 1: Biological Activity of this compound Analogs (Template)

| Compound/Analog | Target Protein | Assay Type | IC50 / Ki | Reference |

| Analog 1 | ||||

| Analog 2 | ||||

| ... |

Signaling Pathways

The specific signaling pathways modulated by this compound and its analogs will be dependent on the protein target they are designed to inhibit. As covalent inhibitors, they can be engineered to target key enzymes in various signaling cascades implicated in diseases such as cancer, inflammation, and neurodegeneration.

For instance, if an analog is designed to target a specific kinase in a cancer-related pathway, its covalent binding would lead to the irreversible inhibition of that kinase, thereby blocking downstream signaling events that promote cell proliferation and survival.

Generic Kinase Inhibition Pathway:

Caption: General mechanism of kinase inhibition by a covalent inhibitor.

Conclusion

This compound and its analogs represent a promising and largely unexplored area for the development of novel chemical tools and therapeutics. The combination of a reactive diene system and a covalent-modifying sulfonyl fluoride group offers significant potential for creating highly specific and potent molecules. While further research is needed to establish robust synthetic routes and to fully characterize the biological activity of these compounds, the foundational chemistry of sulfonyl fluorides and dienyl systems provides a strong basis for future investigations. This guide serves as a starting point for researchers interested in harnessing the potential of this unique chemical scaffold.

References

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diene- and Alkene-Sulfonyl Fluorides in SuFEx Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unsaturated Sulfonyl Fluorides in SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry that relies on the unique reactivity of the highly stable yet selectively activatable S(VI)-F bond.[1] Unsaturated sulfonyl fluorides, such as those bearing alkene or diene functionalities, are particularly valuable as "SuFExable hubs."[2] These molecules offer multiple reaction sites: the sulfonyl fluoride group for SuFEx reactions and the unsaturated system for other transformations like Michael additions or cycloadditions.[1] This multi-functionality allows for the rapid and modular synthesis of complex molecular architectures, which is of great interest in drug discovery, chemical biology, and materials science.[3]

But-3-ene-1,3-disulfonyl Difluoride (BDF): A Selectively Addressable SuFEx Hub

But-3-ene-1,3-disulfonyl difluoride (BDF) is a versatile SuFEx reagent with three active sites, allowing for selective participation in various transformations. It can be synthesized via the head-to-tail dimerization of ethenesulfonyl fluoride (ESF).[2] BDF is particularly useful for constructing cyclic sulfonamides (sultams) with pendant aliphatic sulfonyl fluoride moieties for further functionalization.[4]

Synthesis of But-3-ene-1,3-disulfonyl Difluoride (BDF)

The synthesis of BDF is achieved through the dimerization of ethenesulfonyl fluoride (ESF). A general workflow for this process is outlined below.

Caption: Synthesis of BDF from ESF.

Application of BDF in the Synthesis of Cyclic Sulfonamides

BDF can react with primary amines to form various cyclic sulfonamides (sultams), including 4-, 5-, and 6-membered rings. This reactivity provides a straightforward route to complex heterocyclic structures bearing a reactive sulfonyl fluoride handle for further SuFEx reactions.

Experimental Protocol: Synthesis of a Triazolyl Aliphatic Sulfonyl Fluoride from BDF

This protocol describes the cycloaddition of BDF with an organic azide to form a triazole-containing sulfonyl fluoride.

-

Materials: But-3-ene-1,3-disulfonyl difluoride (BDF), organic azide (e.g., benzyl azide), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve BDF (1.0 equiv) and the organic azide (1.1 equiv) in the solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Entry | Azide | Product | Yield (%) |

| 1 | Benzyl azide | 1-benzyl-4-((1-(fluorosulfonyl)ethyl)vinyl)-1H-1,2,3-triazole | up to 95 |

| 2 | Phenyl azide | 1-phenyl-4-((1-(fluorosulfonyl)ethyl)vinyl)-1H-1,2,3-triazole | Moderate |

Ethenesulfonyl Fluoride (ESF): A Foundational SuFEx Reagent

Ethenesulfonyl fluoride (ESF) is a highly versatile building block in SuFEx chemistry. It serves as a Michael acceptor for a wide range of nucleophiles and can participate in cycloaddition reactions. Its dual reactivity allows for the introduction of the sulfonyl fluoride group into various molecules, which can then be used in subsequent SuFEx ligations.

General Reactivity of ESF

ESF's electron-deficient double bond readily reacts with nucleophiles such as amines, thiols, and carbanions in a Michael addition fashion. The sulfonyl fluoride group is typically unreactive under these conditions, allowing for its preservation for later SuFEx reactions.

Caption: Dual reactivity workflow of ESF.

Experimental Protocol: Michael Addition of an Amine to ESF followed by SuFEx with a Phenol

This two-step, one-pot protocol demonstrates the utility of ESF in sequential reactions.

-

Step 1: Michael Addition

-

Materials: Ethenesulfonyl fluoride (ESF, 1.0 equiv), a secondary amine (e.g., piperidine, 1.0 equiv), acetonitrile (MeCN).

-

Procedure: To a solution of ESF in MeCN, add the amine dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the ESF is consumed. The resulting Michael adduct is typically used in the next step without purification.

-

-

Step 2: SuFEx Reaction

-

Materials: The Michael adduct from Step 1, a phenol (1.1 equiv), and a base catalyst (e.g., Cs₂CO₃, 1.5 equiv or DBU, 20 mol%).

-

Procedure: To the solution containing the Michael adduct, add the phenol and the base. Stir the mixture at room temperature for 3-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

-

| Nucleophile (Amine) | Phenol | Catalyst | Yield (%) |

| Piperidine | 4-Methoxyphenol | Cs₂CO₃ | >90 |

| Morpholine | Phenol | DBU | 85-95 |

| Pyrrolidine | 4-Nitrophenol | Cs₂CO₃ | >90 |

Ethene-1,1-disulfonyl Difluoride (EDSF): A Hub for Cycloaddition Reactions

Ethene-1,1-disulfonyl difluoride (EDSF) is a novel SuFEx reagent used to prepare cyclobutene hubs functionalized with two sulfonyl fluoride groups.[5] EDSF is typically generated in situ from a stable precursor, 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide.[5] The resulting cyclobutenes are valuable scaffolds that can be further diversified via SuFEx chemistry.

Synthesis of Cyclobutene Hubs via [2+2] Cycloaddition

EDSF undergoes a [2+2] cycloaddition with alkynes to form highly functionalized cyclobutenes. This reaction is typically regioselective and proceeds in high yield.[5]

Caption: Synthesis of cyclobutene hubs from EDSF.

Experimental Protocol: Synthesis of a Cyclobutene Hub and Subsequent SuFEx Diversification

This protocol outlines the in situ generation of EDSF, its cycloaddition with an alkyne, and the subsequent selective SuFEx reaction of the resulting cyclobutene.

-

Step 1: Cycloaddition

-

Materials: 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide (1.0 equiv), an alkyne (1.2 equiv), and a suitable solvent (e.g., MeCN).

-

Procedure: Dissolve the EDSF precursor and the alkyne in the solvent. Stir the reaction at room temperature for 2-4 hours. The reaction is often clean, and the product can be isolated by removing the solvent or by simple filtration.

-

-

Step 2: Selective Mono-SuFEx Reaction

-

Materials: The cyclobutene product from Step 1 (1.0 equiv), a phenol (1.1 equiv), and Cs₂CO₃ (1.1 equiv) in MeCN.

-

Procedure: To a solution of the cyclobutene in MeCN, add the phenol and Cs₂CO₃. Stir the mixture at room temperature for 3 hours.[6]

-

Work-up and Purification: Follow the general procedure described in section 2.2.

-

| Alkyne | Cyclobutene Product Yield (%) | Phenol for SuFEx | Mono-sulfonate Product Yield (%) |

| 4-Methoxyphenylacetylene | 97 | 4-Nitrophenol | 85 |

| Phenylacetylene | 95 | 4-Cyanophenol | 88 |

| 1-Ethynyl-4-fluorobenzene | 92 | 2-Naphthol | 72 |

Conclusion

While direct protocols for buta-1,3-diene-1-sulfonyl fluoride are not currently available, the analogous compounds BDF, ESF, and EDSF demonstrate the immense potential of unsaturated sulfonyl fluorides in SuFEx click chemistry. Their dual reactivity enables the construction of complex and diverse molecular libraries through modular and efficient synthetic routes. The protocols and data presented here offer a practical guide for researchers to explore the rich chemistry of this class of compounds in their respective fields.

References

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. But-3-ene-1,3-disulfonyl difluoride (BDF): a highly selective SuFEx clickable hub for the quick assembly of sultam-containing aliphatic sulfonyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Buta-1,3-diene-1-sulfonyl Fluoride as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of buta-1,3-diene-1-sulfonyl fluoride and its derivatives, particularly δ-aryl-1,3-dienesulfonyl fluorides, as chemical probes for studying enzyme activity and identifying potential therapeutic targets. The unique combination of a reactive sulfonyl fluoride warhead and a conjugated diene system offers opportunities for both covalent modification of proteins and potential bioorthogonal chemistry.

Introduction

This compound is a versatile chemical probe that can be utilized in various chemical biology and drug discovery applications. The core of its functionality lies in the sulfonyl fluoride (-SO₂F) group, a privileged warhead known for its ability to covalently modify several nucleophilic amino acid residues in proteins, including serine, threonine, tyrosine, lysine, and histidine. Unlike more common cysteine-targeting warheads, sulfonyl fluorides offer a broader range of potential targets. The presence of the buta-1,3-diene moiety introduces additional chemical reactivity, opening avenues for dual-functional probing and potential applications in cycloaddition reactions.

A significant application of dienyl sulfonyl fluorides has been demonstrated in the selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3]

Applications

Selective Inhibition of Butyrylcholinesterase (BuChE)

A series of δ-aryl-1,3-dienesulfonyl fluorides have been identified as potent and selective inhibitors of BuChE.[1][3] This makes them valuable tools for studying the role of BuChE in neurodegenerative diseases and for the development of novel therapeutics for Alzheimer's disease.